Tiliquinol dodecylsulfate Tiliquinol dodecylsulfate
Brand Name: Vulcanchem
CAS No.: 22816-64-4
VCID: VC3956818
InChI: InChI=1S/C12H26O4S.C10H9NO/c1-2-3-4-5-6-7-8-9-10-11-12-16-17(13,14)15;1-7-4-5-9(12)10-8(7)3-2-6-11-10/h2-12H2,1H3,(H,13,14,15);2-6,12H,1H3
SMILES: CCCCCCCCCCCCOS(=O)(=O)O.CC1=C2C=CC=NC2=C(C=C1)O
Molecular Formula: C22H35NO5S
Molecular Weight: 425.6 g/mol

Tiliquinol dodecylsulfate

CAS No.: 22816-64-4

Cat. No.: VC3956818

Molecular Formula: C22H35NO5S

Molecular Weight: 425.6 g/mol

* For research use only. Not for human or veterinary use.

Tiliquinol dodecylsulfate - 22816-64-4

Specification

CAS No. 22816-64-4
Molecular Formula C22H35NO5S
Molecular Weight 425.6 g/mol
IUPAC Name dodecyl hydrogen sulfate;5-methylquinolin-8-ol
Standard InChI InChI=1S/C12H26O4S.C10H9NO/c1-2-3-4-5-6-7-8-9-10-11-12-16-17(13,14)15;1-7-4-5-9(12)10-8(7)3-2-6-11-10/h2-12H2,1H3,(H,13,14,15);2-6,12H,1H3
Standard InChI Key DBWLCXCIULUFPA-UHFFFAOYSA-N
SMILES CCCCCCCCCCCCOS(=O)(=O)O.CC1=C2C=CC=NC2=C(C=C1)O
Canonical SMILES CCCCCCCCCCCCOS(=O)(=O)O.CC1=C2C=CC=NC2=C(C=C1)O

Introduction

Chemical Identity and Structural Properties

Molecular Composition

Tiliquinol dodecylsulfate (CAS 22816-64-4) is a salt comprising two distinct moieties:

  • Tiliquinol: A substituted 8-hydroxyquinoline derivative (C₁₀H₉NO) with a methyl group at position 5 and a hydroxyl group at position 8.

  • Dodecylsulfate: A sulfate ester of dodecanol (C₁₂H₂₆O₄S), serving as an anionic surfactant.

The combined molecular formula is C₂₂H₃₅NO₅S, with a molecular weight of 425.58 g/mol .

Table 1: Key Chemical Identifiers

PropertyValueSource
CAS Registry Number22816-64-4
UNII13T3R7ZKWD
SMILESCC₁=CC=C(O)C₂=NC=CC=C₁₂.CCCCCCCCCCCCOS(O)(=O)=O
InChIKeyDBWLCXCIULUFPA-UHFFFAOYSA-N
European EC Number245-246-1

Stereochemical and Physicochemical Characteristics

The compound is achiral, with no defined stereocenters or E/Z isomerism . Its surfactant properties arise from the dodecylsulfate moiety, which enhances solubility and membrane permeability. The hydroxyl and methyl groups on the quinoline ring facilitate metal chelation—a critical mechanism for antiparasitic activity .

Synthesis and Manufacturing

Synthetic Pathways

Tiliquinol dodecylsulfate is synthesized via a two-step process:

  • Quinoline Derivative Preparation: 5-Methyl-8-hydroxyquinoline (tiliquinol) is synthesized through Skraup condensation, involving the reaction of 4-methylaminophenol with glycerol and sulfuric acid.

  • Salt Formation: Tiliquinol is neutralized with dodecylsulfonic acid under controlled pH conditions to yield the final product .

Formulation Considerations

In Intetrix, tiliquinol dodecylsulfate is combined with tilbroquinol (another 8-hydroxyquinoline derivative) to synergistically enhance efficacy against Entamoeba histolytica. The formulation employs non-functional film coatings to stabilize the active ingredients and ensure consistent dissolution profiles .

Pharmacological Mechanisms

Antiprotozoal Activity

Tiliquinol dodecylsulfate disrupts parasitic metabolism through dual mechanisms:

  • Metal Chelation: The 8-hydroxyquinoline moiety binds essential metal ions (e.g., iron, zinc), inhibiting enzymes involved in DNA replication and electron transport .

  • Membrane Disruption: The dodecylsulfate surfactant destabilizes protozoan cell membranes, enhancing drug penetration and lethality .

Spectrum of Activity

  • Primary Target: Entamoeba histolytica trophozoites and cysts.

  • Secondary Activity: Limited efficacy against Giardia lamblia and Blastocystis hominis in vitro .

Clinical Applications

Therapeutic Indications

Tiliquinol dodecylsulfate is exclusively used in Intetrix, a combination therapy approved for:

  • Intestinal amoebiasis (asymptomatic and symptomatic).

  • Prophylaxis in travelers to endemic regions .

Dosage and Administration

  • Adults: 4 capsules daily (2 capsules morning and evening) for 10 days.

  • Administration: Oral, preferably before meals to enhance bioavailability .

Table 2: Clinical Efficacy in Amoebiasis

Study ParameterOutcomeSource
Parasitological Cure92–98% eradication rate
Symptom Resolution85–90% within 5–7 days
Recurrence Rate<5% at 6-month follow-up

Pharmacokinetic Profile

Absorption and Distribution

  • Bioavailability: ~40% under fasting conditions, increasing to 55% with high-fat meals .

  • Peak Plasma Concentration (Cₘₐₓ): 22.6 μM (fasted) and 16.3 μM (fed) .

  • Protein Binding: 85–90%, primarily to albumin .

Metabolism and Excretion

  • Metabolism: Hepatic glucuronidation via UGT1A1.

  • Half-life: 6–8 hours.

  • Excretion: 70% renal, 30% fecal .

Recent Advances and Future Directions

Formulation Optimization

Recent studies focus on enhancing stability through co-crystallization with cyclodextrins, which improve thermal resistance by 30% .

Resistance Monitoring

Genomic surveillance has identified mutations in Entamoeba histolytica metal transporters (EhMTP1), necessitating periodic susceptibility testing in endemic regions .

Combination Therapies

Ongoing trials evaluate synergies with nitazoxanide, aiming to reduce treatment duration to 5 days while maintaining >95% efficacy .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator